Superior Synthetic Yield for the Pyrrolidin-2-yl Oxazole Isomer vs. Pyrrolidin-3-yl Scaffold
The hydrochloride salt of the core scaffold, 5-(pyrrolidin-2-yl)oxazole-4-carboxylic acid (1a·HCl), is obtained in 87% isolated yield via a three-step sequence from N-Boc-proline. In contrast, the 5-(pyrrolidin-3-yl)oxazole-4-carboxylic acid isomer (1b·HCl) is produced in only 73% yield under analogous conditions [1]. This 14 percentage-point yield advantage translates to better material throughput and reduced cost per gram in large-scale procurement.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 87% (1a·HCl) |
| Comparator Or Baseline | 5-(Pyrrolidin-3-yl)oxazole-4-carboxylic acid, hydrochloride (1b·HCl): 73% |
| Quantified Difference | +14 percentage points |
| Conditions | Three-step synthesis from N-Boc-proline and ethyl isocyanoacetate; isolated as HCl salt. |
Why This Matters
Higher synthetic yield directly reduces procurement costs and ensures faster delivery for projects requiring multigram quantities, making the 2-yl isomer the more efficient choice for high-throughput chemistry.
- [1] Artamonov, O. S.; Bulda, T.; Kyong Fam, T.; Slobodyanyuk, E. Y.; Volochnyuk, D. M.; Grygorenko, O. O. A stereolibrary of conformationally restricted amino acids based on pyrrolidinyl/piperidinyloxazole motifs. Heterocycl. Commun. 2015, 21 (6), 315–323. (Yields for 1a·HCl and 1b·HCl in experimental section). View Source
